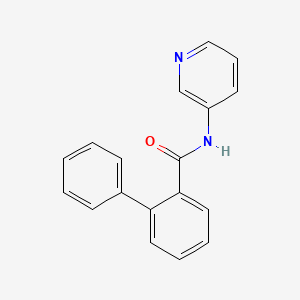

![molecular formula C16H21N3O3 B5503549 7-[(3R*,4S*)-4-羟基-3,4-二甲基哌啶-1-基羰基]-3,4-二氢喹喔啉-2(1H)-酮](/img/structure/B5503549.png)

7-[(3R*,4S*)-4-羟基-3,4-二甲基哌啶-1-基羰基]-3,4-二氢喹喔啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to quinoxalin-2(1H)-one derivatives often involves multi-step chemical reactions, including three-component synthesis strategies. For example, a method for synthesizing dimethyl 7-aryl-8-(3-arylquinoxalin-2-yl)-2-(R-imino)-9-oxo-1,6-dioxaspiro[4.4]nona-3,7-diene-3,4-dicarboxylates has been developed, based on a three-component reaction involving 5-aryl-4-(quinoxalin-2-yl)furan-2,3-diones, indicating the complexity and versatility of synthetic routes available for such compounds (Lisovenko & Dryahlov, 2014).

Molecular Structure Analysis

The molecular structure of quinoxalinone derivatives is characterized by the presence of a bicyclic quinoxalinone core, which can significantly influence the molecule's electronic and spatial configuration. Such structures often exhibit intriguing chemical behavior due to their conjugated systems and potential for various intermolecular interactions. Detailed analysis of similar compounds, such as isoquinolines and tetrahydroisoquinolines, reveals insights into their stereochemistry and conformational preferences, which are crucial for understanding the molecular structure and activity of quinoxalinone derivatives (Mondeshka et al., 1992).

Chemical Reactions and Properties

Quinoxalinone derivatives participate in a variety of chemical reactions, reflecting their reactivity towards different reagents and conditions. The presence of functional groups such as carbonyl, hydroxyl, and amino groups in the molecule's structure allows for a broad spectrum of chemical transformations, including but not limited to, nucleophilic substitutions, oxidations, and reductions. These reactions are pivotal for further functionalization and exploration of the compound's chemical space (Podila & Omprakash, 2020).

科学研究应用

化学合成和构效关系

喹喔啉衍生物已被合成并研究其抗菌性能。例如,5-取代的 6,8-二氟喹诺酮,包括司帕沙星,与早期的喹诺酮抗菌剂相比,显示出改善的抗菌效力,表明特定取代在增强药物疗效方面的重要性,但不详细说明药物使用或剂量信息 (Miyamoto et al., 1990).

分子转化和抗菌活性

通过使邻苯二胺与乙炔二酸二甲酯反应来合成喹喔啉酮已被探索,突出了喹喔啉衍生物在生产具有潜在药理活性的化合物方面的多功能性 (Suschitzky et al., 1975).

作为抗菌剂的潜力

喹喔啉衍生物已被合成,目的是增强抗癌药物在耐药细胞系中的抗增殖活性,表明它们在克服多药耐药性方面很有用,这是癌症化疗中的一个主要挑战 (Carta et al., 2006).

化学成分和生物活性

对天然产物(如川乌头)化学成分的研究导致了新化合物与已知化合物的分离,表明天然产物研究在发现新型生物活性分子方面的潜力 (Wang et al., 2003).

属性

IUPAC Name |

7-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidine-1-carbonyl]-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-10-9-19(6-5-16(10,2)22)15(21)11-3-4-12-13(7-11)18-14(20)8-17-12/h3-4,7,10,17,22H,5-6,8-9H2,1-2H3,(H,18,20)/t10-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEJBLGWRRFMRY-HWPZZCPQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=CC3=C(C=C2)NCC(=O)N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)

![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)

![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)

![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide dihydrochloride](/img/structure/B5503543.png)

![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)

![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)

![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)